molecular formula C23H17FN2O3S B2596816 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1105248-66-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2596816
CAS No.: 1105248-66-5
M. Wt: 420.46
InChI Key: VXCWFWHTSLFITA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a 4-fluorophenyl group, a 1H-pyrrole moiety, and a 2,3-dihydro-1,4-benzodioxin-6-yl carboxamide group. The benzodioxin and fluorophenyl groups are critical for enhancing lipophilicity and binding interactions, while the thiophene core provides structural rigidity .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3S/c24-16-5-3-15(4-6-16)18-14-30-22(21(18)26-9-1-2-10-26)23(27)25-17-7-8-19-20(13-17)29-12-11-28-19/h1-10,13-14H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCWFWHTSLFITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C(=CS3)C4=CC=C(C=C4)F)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that influence its biological activity. The molecular formula is C16H15F1N2O2C_{16}H_{15}F_{1}N_{2}O_{2}, and it has a molecular weight of approximately 300.31 g/mol. The presence of the benzodioxin moiety, thiophene ring, and fluorophenyl group are critical for its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival. A study on similar compounds suggests that modifications in the thiophene and benzodioxin rings significantly affect their inhibitory potency against c-Jun N-terminal kinase (JNK) and other MAPKs .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents : The introduction of electron-withdrawing groups on the phenyl ring enhances biological activity. For instance, fluorine substitution at the para position increases potency compared to unsubstituted analogs.
  • Ring Modifications : Alterations in the thiophene structure can lead to variations in efficacy; for example, replacing thiophene with other heterocycles often results in decreased activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

CompoundIC50 (µM)TargetNotes
Compound 10.4JNK InhibitorHigh potency observed
Compound 21.8JNK InhibitorModerate activity
Compound 32.9RORγt InhibitorEffective in Th17 differentiation
N-(2,3-dihydro...)TBDTBDFurther studies needed

Case Studies

  • Inhibition of JNK Pathway : A study demonstrated that compounds structurally similar to N-(2,3-dihydro-1,4-benzodioxin...) exhibited significant inhibition of JNK activity in vitro, with IC50 values ranging from 0.4 µM to 2.9 µM depending on structural modifications .
  • Anti-inflammatory Activity : In vivo experiments using models of autoimmune diseases showed that derivatives of this compound could reduce inflammation markers significantly when administered orally .
  • Cancer Research : Preliminary studies indicate potential applications in oncology, where compounds with similar structures have shown promise in inhibiting tumor growth through targeted kinase inhibition .

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated that compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit significant enzyme inhibitory activities. For instance, studies have shown that derivatives can inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant for conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it may possess anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and benzodioxin moieties can enhance its cytotoxicity.

Anti-inflammatory Effects

Another promising application is in anti-inflammatory therapy. Compounds derived from similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antidiabetic Activity

A study focused on synthesizing sulfonamide derivatives containing the benzodioxin structure revealed their potential as α-glucosidase inhibitors. The synthesized compounds were screened for their inhibitory activity against this enzyme and showed promising results that could lead to new treatments for T2DM .

Case Study 2: Anticancer Activity

In another study examining the anticancer properties of thiophene-linked compounds, several derivatives were tested against human cancer cell lines using the MTT assay. Results indicated that certain modifications to the core structure significantly increased cytotoxicity against specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineResult
Enzyme Inhibitionα-glucosidaseSignificant inhibition found
Enzyme InhibitionAcetylcholinesteraseModerate inhibition observed
Anticancer ActivityHepatocellular carcinoma (HePG-2)High cytotoxicity reported
Anticancer ActivityBreast cancer (MCF-7)Moderate cytotoxicity
Anti-inflammatoryPro-inflammatory cytokinesInhibition demonstrated

Chemical Reactions Analysis

Amide Hydrolysis

The amide group at the thiophene-2-carboxamide position is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is common in amide-containing compounds and can be catalyzed by enzymes or chemical catalysts. For example, similar amides in benzodioxin derivatives undergo hydrolysis to generate carboxylic acids, which may serve as intermediates in further reactions.

Reaction TypeConditionsProductsRelevance to Target Compound
Acidic hydrolysisHCl, heatCarboxylic acid + aminePotential precursor to carboxylic derivatives
Basic hydrolysisNaOH, aqueous ethanolCarboxylate + amineEnables functionalization via esterification

Thiophene Electrophilic Substitution

The thiophene ring (positions 2, 3, and 5) is reactive toward electrophilic substitution. The 5-position (para to the carboxamide group) is likely the most reactive site due to electron-donating effects from adjacent substituents. Reactions such as Friedel-Crafts acylation or nitration could occur here. For instance, thiophene derivatives in analogous compounds undergo nitration at the 5-position when activated by electron-donating groups .

Reaction TypeReagentsSite of SubstitutionOutcomes
NitrationHNO₃, H₂SO₄Position 5Nitrothiophene derivative
Friedel-Crafts acylationAcCl, AlCl₃Position 5Acylated thiophene derivative

Benzodioxin Oxidation

The 2,3-dihydro-1,4-benzodioxin moiety can oxidize to form a quinone structure under oxidative conditions (e.g., using KMnO₄ or H₂O₂). This reaction is prevalent in benzodioxin derivatives and alters the compound’s redox properties.

Oxidation MethodProductsImplications
KMnO₄ in acidic conditionsQuinone derivativeLoss of dihydro structure
H₂O₂ in basic conditionsEpoxide intermediatePotential ring-opening

Pyrrole Reactivity

The pyrrole moiety (1H-pyrrol-1-yl) can act as a nucleophile or undergo electrophilic substitution. For example, pyrrole derivatives in related compounds participate in Michael addition or nucleophilic aromatic substitution reactions. The lone pair on the nitrogen may also enable coordination with metals, facilitating catalytic processes .

Reaction TypeMechanismApplications
Nucleophilic attackSN2 reactionsFunctionalization
Metal coordinationLewis acid bindingCatalytic intermediates

Fluoro-Phenyl Substitution

Reaction TypeReagentsSite of SubstitutionOutcomes
NitrationHNO₃, H₂SO₄Meta to fluorineNitrophenyl derivative
AlkylationR-X, Cu catalystMeta to fluorineAlkylated phenyl derivative

Cross-Coupling Reactions

The thiophene or benzodioxin moieties may participate in Suzuki-Miyaura or Heck coupling if halogenated. For example, thiophene derivatives in analogous compounds undergo cross-coupling to form biaryl or heteroaryl systems .

Coupling TypeReagentsProducts
Suzuki couplingPd(PPh₃)₄, boronic acidBiaryl derivatives
Heck couplingPd(OAc)₂, alkenesAlkenylated derivatives

Cyclization and Ring-Forming Reactions

The compound’s amide , pyrrole , and benzodioxin groups may participate in intramolecular cyclization. For instance, amide groups in related compounds form lactams or macrocycles under dehydrating conditions .

Reaction TypeConditionsProducts
Intramolecular cyclizationPCl₅, heatLactam or macrocycle
Retro-Diels-AlderHeat, acidFragmented products

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Analogs

The compound 4-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0480) shares the same thiophene-carboxamide scaffold and benzodioxin substituent as the target compound but replaces the 4-fluorophenyl group with a 4-chlorophenyl group. Key differences include:

  • Molecular Weight : 436.92 (Cl-substituted) vs. ~420.43 (estimated for F-substituted, assuming similar structure).

Another analog, 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0548), replaces the benzodioxin group with a phenylethyl chain. This substitution reduces molecular weight (406.93 vs. 436.92) and likely decreases metabolic stability due to the absence of the benzodioxin’s oxygen-rich ring .

Table 1: Halogen-Substituted Analogs
Compound ID Substituent (R) Molecular Weight Key Structural Features
Target Compound 4-Fluorophenyl ~420.43* Benzodioxin, thiophene, pyrrole
F423-0480 4-Chlorophenyl 436.92 Benzodioxin, thiophene, pyrrole
F423-0548 4-Chlorophenyl 406.93 Phenylethyl, thiophene, pyrrole

*Estimated based on structural similarity to F423-0480.

Heterocyclic Core Variations

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-4-(4-pyridyl)pyrimidine-5-carboxamide (Z25, ) replaces the thiophene core with a pyrimidine ring and introduces a pyridyl group. Key distinctions include:

  • Molecular Interactions : The pyridyl group may engage in hydrogen bonding or π-π stacking, diverging from the thiophene’s sulfur-mediated interactions .

Pharmacologically Characterized Analogs

AMG9810 (), a TRPV1 antagonist, shares the benzodioxin moiety but employs a propenamide core instead of thiophene. This difference highlights how core heterocycles dictate target specificity:

  • AMG9810 : Targets TRPV1 via vanilloid receptor interactions.
  • Target Compound : Thiophene’s planar structure may favor kinase or protease inhibition, though specific targets remain unconfirmed .

Complex Macrocyclic Derivatives

The compound in integrates a benzodioxin group into a macrocyclic structure with a tetrahydrofuran-3-yl benzamide and indazole moiety. Compared to the target compound:

  • Molecular Complexity : Higher molecular weight (>800 g/mol) due to the spirocyclic and indazole components.
  • Therapeutic Potential: Likely designed for high-affinity enzyme inhibition (e.g., kinases) rather than ion channel modulation .

Q & A

Basic Questions

Q. What are the established synthetic routes for this compound, and how can researchers validate purity and structural fidelity?

  • Methodology : Synthesis typically involves multi-step coupling reactions, such as amide bond formation between the thiophene-2-carboxamide core and substituted dihydrobenzodioxin/pyrrole moieties. Key steps include:

  • Coupling reagents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation under inert conditions.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., ethanol/water mixtures) .
  • Validation :
  • HPLC : Purity >98% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • NMR : Assign peaks using 1H^1H- and 13C^13C-NMR (e.g., δ\delta 9.15 ppm for CONH in analogous thiophene-carboxamides) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Key Techniques :

  • NMR : Assign aromatic protons (e.g., δ\delta 7.18–8.37 ppm for fluorophenyl and dihydrobenzodioxin protons) and confirm pyrrole substitution patterns via 1H^1H-1H^1H COSY .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~495.5 Da).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and aromatic C-F (~1220 cm1^{-1}) .

Advanced Research Questions

Q. How to design experiments to optimize reaction yields while minimizing side products?

  • Experimental Design :

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, a 23^3 factorial design to optimize coupling efficiency .
  • In-line analytics : Employ flow chemistry with real-time UV/Vis monitoring to track intermediate formation .
  • Statistical modeling : Multivariate regression to predict yield outcomes under varying conditions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural validation?

  • Approach :

  • 2D NMR : Use HSQC and HMBC to resolve ambiguous coupling (e.g., overlapping dihydrobenzodioxin and fluorophenyl signals) .
  • Crystallography : Single-crystal X-ray diffraction (employ SHELXL for refinement; space group analysis, R-factor <5%) .
  • Computational validation : Compare experimental 13C^13C-NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. What strategies are effective for determining the crystal structure of this compound, especially with conformational flexibility?

  • Crystallization : Slow evaporation from DMSO/EtOH to obtain single crystals.
  • Refinement :

  • SHELX suite : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O—H···N interactions in pyrrole rings) .
  • Twinned data : Apply TWINABS for data integration if twinning is detected .

Q. How to analyze structure-activity relationships (SAR) for biological activity in lead optimization?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified fluorophenyl or pyrrole groups.
  • Biological assays : Test in vitro activity (e.g., kinase inhibition) with IC50_{50} determination.
  • QSAR modeling : Use CoMFA or molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What computational methods predict physicochemical properties (e.g., solubility, logP) for preclinical profiling?

  • Tools :

  • logP prediction : Use MarvinSketch (ChemAxon) or ACD/Labs.
  • Solubility : Molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS).
  • Validation : Compare predictions with experimental shake-flask HPLC data .

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